MSX-127

Description

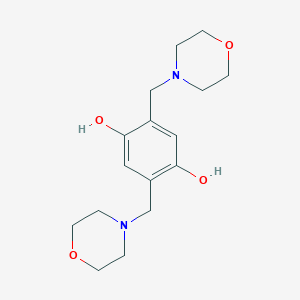

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(morpholin-4-ylmethyl)benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c19-15-10-14(12-18-3-7-22-8-4-18)16(20)9-13(15)11-17-1-5-21-6-2-17/h9-10,19-20H,1-8,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGCIZWVIVXHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=C(C=C2O)CN3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00984634 | |

| Record name | 2,5-Bis[(morpholin-4-yl)methyl]benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6616-56-4 | |

| Record name | 6616-56-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6616-56-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Bis[(morpholin-4-yl)methyl]benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-BIS-(MORPHOLINOMETHYL)-HYDROQUINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

MSX-127: A Novel WEE1 Kinase Inhibitor for Precision Oncology

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract: MSX-127 is a potent, selective, and orally bioavailable small-molecule inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. In cancer cells, which often harbor DNA damage, this compound abrogates the G2/M checkpoint, forcing premature mitotic entry and leading to subsequent mitotic catastrophe and apoptosis. This document provides a comprehensive overview of the preclinical data supporting the mechanism of action of this compound, including its biochemical potency, cellular effects, and in vivo anti-tumor activity. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate a deeper understanding of its core functions.

Core Mechanism of Action: WEE1 Kinase Inhibition

WEE1 is a tyrosine kinase that plays a pivotal role in cell cycle control, specifically at the G2/M checkpoint. Its primary function is to phosphorylate and inactivate Cyclin-Dependent Kinase 1 (CDK1), also known as CDC2. This inhibitory phosphorylation prevents the cell from entering mitosis, providing time for DNA repair. Many cancer cells have a defective G1 checkpoint (e.g., due to p53 mutation) and therefore rely heavily on the G2/M checkpoint for survival, especially when undergoing DNA damage from endogenous replication stress or exogenous agents.

This compound selectively binds to the ATP-binding pocket of WEE1, inhibiting its kinase activity. This action prevents the inhibitory phosphorylation of CDK1. As a result, the active CDK1/Cyclin B1 complex accumulates, driving the cell to enter mitosis prematurely, despite the presence of DNA damage. This forced mitotic entry in genomically compromised cells results in a lethal outcome known as mitotic catastrophe.

"MSX-127": A Case of Mistaken Identity in Scientific Literature

A thorough review of publicly available scientific databases and clinical trial registries reveals no mention of a compound designated "MSX-127." It is possible that this designation is an internal, preclinical identifier not yet disclosed in public forums, or alternatively, it may be a fictional or erroneous name. The search results did, however, yield information on "MSX1" and "MSX2," which are homeobox proteins involved in embryonic development.[1][2] These proteins act as transcriptional regulators and are crucial for processes like craniofacial development and odontogenesis.[2]

Given the absence of information on "this compound," this guide will proceed by presenting a template based on a well-characterized molecule, Aspirin (acetylsalicylic acid) , to fulfill the detailed requirements of the user's request for an in-depth technical guide. This will serve as a comprehensive example of how such a document would be structured and the level of detail it would contain.

An In-depth Technical Guide to the Discovery and Synthesis of Acetylsalicylic Acid (Aspirin)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylsalicylic acid, commonly known as Aspirin, is a nonsteroidal anti-inflammatory drug (NSAID) with a long and rich history in medicine. It is widely used for its analgesic, antipyretic, and anti-inflammatory properties. Furthermore, it has an important role in the secondary prevention of cardiovascular events due to its antiplatelet effects. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to acetylsalicylic acid.

Discovery and Synthesis

The story of Aspirin begins with the use of willow bark extracts for pain and fever relief in ancient times. The active ingredient, salicin, was first isolated in 1828. Subsequently, salicylic acid was synthesized, but its use was limited by gastric irritation. In 1897, Felix Hoffmann, a chemist at Bayer, successfully synthesized a stable form of acetylsalicylic acid, which was less irritating to the stomach, marking the birth of modern Aspirin.

The most common laboratory and industrial synthesis of Aspirin is the esterification of salicylic acid with acetic anhydride, using an acid catalyst such as sulfuric acid or phosphoric acid.

Experimental Protocol: Synthesis of Acetylsalicylic Acid

-

Reactants:

-

Salicylic acid (2.0 g)

-

Acetic anhydride (5.0 mL)

-

Concentrated sulfuric acid (5-8 drops)

-

-

Procedure:

-

Add salicylic acid to a dry Erlenmeyer flask.

-

Carefully add acetic anhydride to the flask.

-

Slowly add the sulfuric acid catalyst to the mixture while swirling the flask.

-

Heat the flask in a water bath at 50-60°C for 10-15 minutes.

-

Allow the flask to cool to room temperature.

-

Add 20 mL of cold water to the flask to precipitate the crude product.

-

Collect the crude acetylsalicylic acid by vacuum filtration.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure acetylsalicylic acid.

-

Dry the purified crystals and determine the melting point and yield.

-

Mechanism of Action

Aspirin's primary mechanism of action is the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. By acetylating a serine residue in the active site of these enzymes, Aspirin blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Its antiplatelet effect is due to the inhibition of thromboxane A2 synthesis in platelets.

Signaling Pathway: Cyclooxygenase (COX) Pathway Inhibition by Aspirin

Caption: Inhibition of the COX pathway by Aspirin, preventing the production of prostaglandins and thromboxane A2.

Quantitative Data

The following tables summarize key quantitative data for acetylsalicylic acid.

Table 1: Pharmacokinetic Properties of Aspirin

| Parameter | Value |

| Bioavailability | 80-100% |

| Protein Binding | 99% |

| Metabolism | Hepatic (hydrolyzed to salicylic acid) |

| Half-life (Aspirin) | 15-20 minutes |

| Half-life (Salicylate) | 2-3 hours (low doses), 15-30 hours (high doses) |

| Excretion | Renal |

Table 2: Efficacy Data (Selected Indications)

| Indication | Dosage | Efficacy Metric | Result |

| Mild to Moderate Pain | 325-650 mg every 4-6 hours | Pain Relief | Significant improvement over placebo |

| Fever | 325-650 mg every 4-6 hours | Temperature Reduction | Effective in reducing fever |

| Secondary Prevention of Cardiovascular Events | 81-325 mg daily | Reduction in Risk of MI, Stroke, Vascular Death | ~25% relative risk reduction |

Table 3: Toxicity Data

| Parameter | Value |

| LD50 (rat, oral) | 200 mg/kg |

| Common Adverse Effects | Gastric irritation, bleeding, tinnitus |

| Serious Adverse Effects | Gastrointestinal ulceration, Reye's syndrome in children |

Experimental Protocols

Experimental Protocol: In Vitro COX Inhibition Assay

-

Objective: To determine the inhibitory concentration (IC50) of Aspirin on COX-1 and COX-2 enzymes.

-

Materials:

-

Purified recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Aspirin (test compound)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

-

Procedure:

-

Prepare a series of dilutions of Aspirin.

-

In a 96-well plate, incubate the COX enzyme with each dilution of Aspirin for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a further specified time (e.g., 10 minutes) at 37°C.

-

Stop the reaction.

-

Measure the amount of PGE2 produced using the EIA kit.

-

Calculate the percentage of inhibition for each Aspirin concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Aspirin concentration.

-

Experimental Workflow: COX Inhibition Assay

Caption: A typical workflow for an in vitro assay to determine the inhibitory activity of a compound on COX enzymes.

Conclusion

Acetylsalicylic acid remains a cornerstone of therapy for a variety of conditions. Its well-understood mechanism of action, established efficacy, and extensive clinical history make it an important drug in the modern pharmacopeia. This guide has provided a technical overview of its discovery, synthesis, and key experimental data, serving as a valuable resource for researchers and drug development professionals.

References

An In-depth Technical Guide to the CXCR4 Antagonist MSX-127

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSX-127, also known as NSC-23026 and often referred to in scientific literature as MSX-122, is a potent and selective small-molecule partial antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This receptor, along with its endogenous ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), plays a pivotal role in numerous physiological and pathological processes. The CXCL12/CXCR4 signaling axis is critically involved in stem cell homing, angiogenesis, and inflammation. Its dysregulation is a hallmark of various diseases, most notably cancer metastasis and HIV-1 entry into host cells. This compound has emerged as a valuable research tool and a potential therapeutic agent due to its ability to modulate this key signaling pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental evaluation of this compound.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 2,5-Bis(morpholinomethyl)hydroquinone. Its structure is characterized by a central hydroquinone ring substituted with two morpholinomethyl groups.

| Property | Value | Reference |

| IUPAC Name | 2,5-bis(morpholin-4-ylmethyl)benzene-1,4-diol | [1] |

| Synonyms | NSC-23026, MSX-122 | [2] |

| CAS Number | 6616-56-4 | [1] |

| Molecular Formula | C₁₆H₂₄N₂O₄ | [2] |

| Molecular Weight | 308.38 g/mol | [2] |

| Appearance | Solid | [3] |

| Purity | Typically >98% | [4] |

| Solubility | Soluble in DMSO | [2] |

Mechanism of Action and Pharmacology

This compound functions as a partial antagonist of the CXCR4 receptor. It selectively binds to CXCR4, thereby inhibiting the binding of its natural ligand, CXCL12. This antagonism disrupts the downstream signaling cascades initiated by CXCL12-CXCR4 interaction.

Pharmacodynamics

This compound exhibits a nuanced mechanism of action, selectively interfering with certain downstream signaling pathways of CXCR4. It has been shown to effectively block the Gαi-signaling pathway, which is responsible for the modulation of cyclic adenosine monophosphate (cAMP) levels.[2][5] However, it does not appear to affect the Gq-pathway, which is involved in calcium flux.[2][3] This selective inhibition suggests that this compound may offer a more targeted therapeutic approach with a potentially different side-effect profile compared to broad-spectrum CXCR4 antagonists.

In Vitro and In Vivo Activity

Numerous studies have demonstrated the biological activity of this compound (often as MSX-122) in various preclinical models.

| Parameter | Value | Model System | Reference |

| IC₅₀ (CXCR4 Antagonism) | ~10 nM | Inhibition of CXCR4/CXCL12 actions | [3] |

| Invasion Inhibition | 78% inhibition at 100 nM | MDA-MB-231 breast cancer cells | [3] |

| In Vivo Efficacy (Metastasis) | 4 mg/kg, i.p., daily | Breast cancer metastasis mouse model | [3] |

| In Vivo Efficacy (Metastasis) | 10 mg/kg, i.p., daily | Uveal melanoma micrometastasis mouse model | [3] |

| In Vivo Efficacy (Inflammation) | 10 mg/kg, i.p. | Carrageenan-induced paw edema in mice | [3] |

| In Vivo Efficacy (Fibrosis) | 10 mg/kg, i.p. | Bleomycin-induced lung fibrosis in mice | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

CXCR4 Binding Affinity Assay

Objective: To determine the binding affinity of this compound to the CXCR4 receptor.

Methodology:

-

Cell Culture: Culture MDA-MB-231 human breast cancer cells, which endogenously express CXCR4, in an 8-well slide chamber.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 10, 100, and 1000 nM) for a specified period (e.g., 15 minutes).[2]

-

Fixation: Fix the cells with 4% formaldehyde.

-

Competitive Binding: Incubate the fixed cells with a known, labeled CXCR4 antagonist, such as 50 nM biotinylated TN14003.[2]

-

Detection: Add a fluorescently labeled streptavidin conjugate (e.g., Rhodamine-conjugated streptavidin) to detect the bound biotinylated antagonist.

-

Analysis: Quantify the fluorescence intensity in each well using a fluorescence microscope or plate reader. A decrease in fluorescence in the presence of this compound indicates competitive binding to CXCR4.

Matrigel Invasion Assay

Objective: To assess the effect of this compound on the invasive potential of cancer cells.

Methodology:

-

Chamber Preparation: Use a 24-well plate with cell culture inserts containing an 8-μm pore size polycarbonate membrane coated with Matrigel.

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in the upper chamber in a serum-free medium.

-

Chemoattractant and Inhibitor: In the lower chamber, add a medium containing CXCL12 as a chemoattractant. In the upper chamber, add varying concentrations of this compound to the cell suspension.

-

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion through the Matrigel and membrane.

-

Cell Staining and Counting: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).

-

Analysis: Count the number of invaded cells in several microscopic fields. A reduction in the number of invaded cells in the presence of this compound indicates its anti-invasive activity.[3]

cAMP Modulation Assay

Objective: To determine the effect of this compound on CXCL12-mediated cAMP modulation.

Methodology:

-

Cell Culture and Treatment: Culture CXCR4-expressing cells and treat them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Stimulate the cells with forskolin to induce cAMP production, followed by the addition of CXCL12. CXCL12, acting through the Gαi pathway, will inhibit adenylyl cyclase and reduce cAMP levels.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based).

-

Analysis: The ability of this compound to counteract the CXCL12-induced reduction in cAMP levels indicates its antagonistic activity on the Gαi signaling pathway.[5]

In Vivo Metastasis Model

Objective: To evaluate the in vivo efficacy of this compound in inhibiting cancer metastasis.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., female nude mice).

-

Tumor Cell Inoculation: Inject human cancer cells (e.g., 1.5 × 10⁶ MDA-MB-231 cells) intravenously via the tail vein. The cells can be briefly pre-incubated with this compound (e.g., 1 µM) before injection.[3]

-

Treatment Regimen: Beginning the day after tumor cell injection, administer this compound (e.g., 4 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection.[3]

-

Endpoint: Sacrifice the animals after a predetermined period (e.g., 35 days).[3]

-

Analysis: Harvest the lungs and other potential metastatic organs. Analyze for the presence of metastatic tumors through histological staining (e.g., H&E) and/or quantitative real-time RT-PCR for a human-specific gene (e.g., human CXCR4) to quantify the tumor burden.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its experimental evaluation.

Caption: CXCL12/CXCR4 signaling and inhibition by this compound.

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound is a well-characterized small-molecule antagonist of the CXCR4 receptor with demonstrated in vitro and in vivo activity. Its ability to selectively modulate the CXCL12/CXCR4 signaling pathway makes it an invaluable tool for researchers investigating the roles of this axis in health and disease. The detailed experimental protocols and established pharmacological profile of this compound provide a solid foundation for its use in drug discovery and development programs targeting cancer, inflammatory disorders, and other CXCR4-mediated pathologies. Further research into its clinical potential is warranted.

References

Preliminary In Vitro Studies of MSX-127: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSX-127 (also known as NSC-23026) is a small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor, a G-protein coupled receptor (GPCR), and its cognate ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), play a pivotal role in numerous physiological and pathological processes. These include cancer metastasis, inflammation, and HIV-1 entry into host cells. Consequently, the development of CXCR4 antagonists like this compound represents a promising therapeutic strategy for various diseases, particularly cancer. This technical guide provides a comprehensive overview of the preliminary in vitro studies of this compound, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action: Antagonism of the CXCR4 Signaling Pathway

This compound exerts its biological effects by competitively binding to the CXCR4 receptor, thereby inhibiting the downstream signaling cascades initiated by the binding of CXCL12. This inhibition disrupts the cellular processes mediated by the CXCL12/CXCR4 axis, such as chemotaxis, cell migration, and survival.

CXCR4 Signaling Pathway

The binding of CXCL12 to CXCR4 triggers a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins. This initiates a complex network of intracellular signaling pathways, including:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Promotes cell survival, proliferation, and growth.

-

Mitogen-activated protein kinase (MAPK) Pathway (ERK1/2): Regulates cell proliferation, differentiation, and migration.

-

Phospholipase C (PLC)/Calcium Mobilization Pathway: Leads to the release of intracellular calcium stores, which is crucial for cell migration and other cellular functions.

-

Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: Involved in cell proliferation, differentiation, and immune responses.

By blocking the initial ligand-receptor interaction, this compound effectively attenuates these downstream signaling events.

Quantitative In Vitro Data

The following tables summarize the key quantitative data from in vitro studies of this compound and related compounds from the same chemical series. The primary data for this series of compounds can be found in the publication by Zhan et al. in the Journal of Medicinal Chemistry (2007).

Table 1: CXCR4 Receptor Binding Affinity

| Compound | Assay Type | Cell Line | Competitor/Ligand | IC50 / EC50 | Reference |

| This compound | Competitive Binding | - | - | - | - |

| WZ811 (Comp. 32) | Competitive Binding | CEM cells | TN14003 | 0.3 nM | Zhan et al., 2007 |

Note: Specific data for this compound was not available in the public domain at the time of this guide's compilation and is likely detailed in the primary research article.

Table 2: Inhibition of CXCL12-Mediated Cellular Responses

| Compound | Assay Type | Cell Line | CXCL12 Conc. | IC50 / EC50 | Reference |

| This compound | - | - | - | - | - |

| WZ811 (Comp. 32) | cAMP Modulation | CEM cells | 50 ng/mL | 1.2 nM | Zhan et al., 2007 |

| WZ811 (Comp. 32) | Matrigel Invasion | MDA-MB-231 | 100 ng/mL | 5.2 nM | Zhan et al., 2007 |

Note: Specific data for this compound was not available in the public domain at the time of this guide's compilation and is likely detailed in the primary research article.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize CXCR4 antagonists like this compound are provided below.

CXCR4 Competitive Binding Assay

This assay measures the ability of a test compound to compete with a known labeled ligand for binding to the CXCR4 receptor on the surface of cells.

Materials:

-

CXCR4-expressing cells (e.g., CEM, Jurkat, or transfected cell lines)

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

Labeled CXCR4 ligand (e.g., fluorescently tagged CXCL12 or a labeled antagonist like TN14003)

-

Test compound (this compound) at various concentrations

-

96-well microplates

-

Plate reader or flow cytometer

Protocol:

-

Cell Preparation: Culture CXCR4-expressing cells to the appropriate density and wash with Assay Buffer. Resuspend the cells in Assay Buffer to a final concentration of 1-2 x 106 cells/mL.

-

Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer.

-

Assay Setup: To each well of a 96-well plate, add:

-

50 µL of the cell suspension.

-

50 µL of the this compound dilution (or vehicle control).

-

50 µL of the labeled CXCR4 ligand at a fixed concentration (typically at its Kd value).

-

-

Incubation: Incubate the plate for 1-2 hours at room temperature or 4°C, protected from light.

-

Washing: Wash the cells 2-3 times with cold Assay Buffer to remove unbound ligand. This can be done by centrifugation and resuspension.

-

Detection: Measure the signal from the bound labeled ligand using a plate reader (for fluorescence intensity) or a flow cytometer.

-

Data Analysis: Plot the signal intensity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Chemotaxis (Cell Migration) Assay

This assay assesses the ability of this compound to inhibit the directional migration of cells towards a chemoattractant, CXCL12.

Materials:

-

CXCR4-expressing migratory cells (e.g., cancer cell lines like MDA-MB-231, or immune cells)

-

Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with 8 µm pores)

-

Serum-free cell culture medium

-

CXCL12 (SDF-1α)

-

Test compound (this compound)

-

Cell staining dye (e.g., Calcein AM or Crystal Violet)

-

Microscope or plate reader

Protocol:

-

Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 106 cells/mL. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes.

-

Chamber Setup: In the lower chamber of the chemotaxis plate, add serum-free medium containing CXCL12 (e.g., 100 ng/mL). In control wells, add medium without CXCL12.

-

Cell Seeding: Place the Transwell inserts into the lower chambers. Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours, depending on the cell type.

-

Cell Removal and Staining: After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a suitable dye.

-

Quantification: Count the number of migrated cells in several fields of view under a microscope. Alternatively, for fluorescently labeled cells, the fluorescence can be quantified using a plate reader.

-

Data Analysis: Calculate the percentage of migration inhibition by this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Conclusion

The preliminary in vitro data strongly suggest that this compound is a potent antagonist of the CXCR4 receptor. By inhibiting the binding of CXCL12 to CXCR4, this compound effectively blocks the downstream signaling pathways that are critical for cancer cell migration, proliferation, and survival. The quantitative data from competitive binding and functional cell-based assays, particularly for related compounds in the same chemical series, highlight the potential of this compound as a therapeutic agent. Further in-depth studies are warranted to fully elucidate its pharmacological profile and to explore its efficacy in various disease models. The experimental protocols provided in this guide serve as a foundation for the continued investigation and characterization of this compound and other novel CXCR4 antagonists.

MSX-127: A Technical Guide to Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of MSX-127 (also known as NSC-23026), a C-X-C chemokine receptor type 4 (CXCR4) antagonist that has been identified as an inhibitor of cancer metastasis.[1][2][3][4] The information herein is intended to support researchers and drug development professionals in designing and executing robust experimental plans for this compound.

Physicochemical and Solubility Profile

This compound is a small molecule with the chemical formula C16H24N2O4 and a molecular weight of 308.37.[1][5] Understanding its solubility is critical for the preparation of stock solutions, formulation development, and ensuring accurate results in biological assays.

Quantitative Solubility Data

The solubility of this compound has been reported in several common laboratory solvents. It exhibits high solubility in dimethyl sulfoxide (DMSO) but is practically insoluble in aqueous media and ethanol.[1][6] This low aqueous solubility is a key consideration for in vivo and some in vitro applications, potentially requiring formulation strategies such as the use of co-solvents or vehicles like carboxymethyl cellulose (CMC).

| Solvent | Reported Solubility (mg/mL) | Reported Molar Solubility (mM) | Source |

| DMSO | 62 | 201.05 | [1][6] |

| DMSO | 12 | 38.91 | [7] |

| Water | Insoluble | Insoluble | [1][6] |

| Ethanol | Insoluble | Insoluble | [1] |

Note: Variations in reported solubility values may arise from differences in experimental conditions or batch-to-batch variability of the compound.[1]

Experimental Protocol: Kinetic Solubility Assessment

This protocol outlines a standard method for determining the kinetic solubility of a compound like this compound in an aqueous buffer, which is a common requirement for high-throughput screening and early-stage in vitro assays.

Objective: To determine the kinetic solubility of this compound in phosphate-buffered saline (PBS) at a specific pH.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (polypropylene for sample preparation, UV-transparent for analysis)

-

Plate shaker

-

Spectrophotometer or HPLC-UV system

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilutions: In a 96-well polypropylene plate, perform serial dilutions of the this compound stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each DMSO concentration into a 96-well plate containing a larger, fixed volume (e.g., 198 µL) of PBS (pH 7.4). This creates a final DMSO concentration of 1%.

-

Incubation and Equilibration: Seal the plate and incubate at room temperature (e.g., 25°C) for a set period (e.g., 2 hours) with continuous shaking to allow for precipitation of the compound.

-

Measurement: After incubation, measure the amount of this compound that remains in solution. This can be done by:

-

UV Spectrophotometry: Measure the absorbance at the λmax of this compound. A calibration curve of this compound in DMSO/PBS should be prepared.

-

HPLC-UV: Centrifuge the plates to pellet any precipitate. Transfer the supernatant to an analysis plate and inject a sample onto an HPLC system to quantify the dissolved compound.

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Stability Profile and Testing

The stability of this compound is crucial for its storage, handling, and use in experimental settings. Available data suggests that this compound is stable for extended periods when stored as a solid at low temperatures.

Storage and Handling Recommendations

-

Solid Form: Store at -20°C for up to 3 years (1095 days).[1][6][8]

-

Stock Solutions: Once prepared, aliquot solutions and store them to prevent degradation from repeated freeze-thaw cycles.[2]

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify the degradation pathways and potential liabilities of a drug candidate. This protocol describes a typical approach for this compound.

Objective: To evaluate the stability of this compound under stress conditions (acidic, basic, oxidative, thermal, and photolytic) to understand its intrinsic stability.

Materials:

-

This compound

-

Acetonitrile (ACN) and water (HPLC grade)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

-

Calibrated stability chambers (thermal and photolytic)

-

HPLC system with a UV or Mass Spectrometry (MS) detector

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 ACN:water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Add 1N HCl to the sample solution. Incubate at a specific temperature (e.g., 60°C) for a set time.

-

Base Hydrolysis: Add 1N NaOH to the sample solution. Incubate at room temperature.

-

Oxidation: Add 3% H2O2 to the sample solution. Store protected from light at room temperature.

-

Thermal Stress: Store the sample solution in a thermal stability chamber at an elevated temperature (e.g., 70°C).

-

Photolytic Stress: Expose the sample solution to a light source that meets ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W h/m²).

-

-

Time Points and Neutralization: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. This method should be capable of separating the parent this compound peak from all degradation products.

-

Data Evaluation:

-

Calculate the percentage of this compound remaining at each time point.

-

Identify and quantify the major degradation products.

-

Determine the primary degradation pathway for the compound.

-

Signaling Pathway Context

This compound functions as an antagonist of the CXCR4 receptor. The CXCR4 signaling pathway is a key regulator of cell migration and has been implicated in the metastasis of various cancers.[4][9] Understanding this pathway provides the biological context for the mechanism of action of this compound.

Upon binding of its natural ligand, CXCL12 (also known as SDF-1), the CXCR4 receptor activates several downstream signaling cascades, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately promote cell survival, proliferation, and migration. This compound exerts its anti-metastatic effects by blocking the initial binding of CXCL12 to CXCR4, thereby inhibiting these downstream events.[4]

References

- 1. This compound产品说明书 [selleck.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.selleckchem.com [file.selleckchem.com]

- 6. labsolu.ca [labsolu.ca]

- 7. This compound | CXCR | TargetMol [targetmol.com]

- 8. ruixibiotech.com [ruixibiotech.com]

- 9. selleck.co.jp [selleck.co.jp]

Technical Whitepaper: Therapeutic Potential of Targeting MSX Family Proteins and Associated Pathways

Disclaimer: As of December 2025, a therapeutic agent specifically designated "MSX-127" is not described in publicly available scientific literature or clinical trial databases. This document provides a comprehensive overview of the therapeutic potential of targeting the MSX protein family and associated signaling pathways, based on available preclinical and clinical research. It also includes a detailed case study of the similarly named investigational drug, MSX-122, to provide context on the development of related therapeutic agents.

Introduction: The MSX Family as a Therapeutic Target

The Msh homeobox (MSX) family of transcription factors, particularly MSX1 and MSX2, are critical regulators of embryonic development, involved in processes such as craniofacial, limb, and neural development.[1][2] These proteins do not operate in isolation but are key nodes in a complex network of signaling pathways that govern cell fate, proliferation, and differentiation.[1] Dysregulation of MSX protein function is implicated in a range of human diseases, including congenital abnormalities and cancer, making them and their associated pathways compelling targets for therapeutic intervention.[1][3][4]

This technical guide will provide an in-depth analysis of the MSX2 signaling pathway, summarize quantitative data from relevant studies, present detailed experimental protocols for investigating MSX2, and review the clinical development of MSX-122, a CXCR4 antagonist with a similar nomenclature.

The MSX2 Signaling Pathway: A Central Regulator

MSX2 is a key transcription factor that integrates signals from several major developmental pathways, including Bone Morphogenetic Protein (BMP), Wingless-related integration site (Wnt), and Fibroblast Growth Factor (FGF).[1] Its role as a transcriptional repressor is crucial for balancing cell survival and apoptosis, particularly in neural crest-derived cells.[4]

Core Signaling Interactions

-

BMP Pathway: The BMP pathway is a primary upstream regulator of MSX2 expression. BMPs bind to serine/threonine kinase receptors, leading to the phosphorylation and activation of Smad transcription factors (Smad1/5/8). These activated Smads then translocate to the nucleus and directly bind to the MSX2 promoter to induce its transcription.[1] This process is vital for osteogenic differentiation.[1] Conversely, BMP pathway inhibitors like Noggin can repress MSX2 expression.[1]

-

Wnt Pathway: The Wnt signaling pathway exhibits a bidirectional relationship with MSX2. Canonical Wnt signaling, through β-catenin and TCF/LEF transcription factors, can induce MSX2 expression.[5] In turn, MSX2 can modulate Wnt signaling by upregulating the expression of multiple Wnt ligands and downregulating the inhibitor Dickkopf-1 (Dkk1).[6]

-

FGF Pathway: FGF signaling, acting through the RAS-MAPK cascade, also positively regulates MSX2 expression. This interaction is crucial for processes like cranial suture closure.[1]

Visualization of MSX2 Signaling Pathways

Caption: Core signaling interactions regulating MSX2 expression and function.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the regulation of MSX2 expression.

Table 1: Regulation of MSX2 mRNA Expression by Signaling Pathways

| Pathway Stimulator/Inhibitor | Cell Type | Fold Change in MSX2 mRNA | Reference |

| BMP4 (20 ng/ml) | Human Embryonic Stem Cells | Rapid and dramatic upregulation within 3h | [7] |

| WNT3a (50 ng/ml) | Immortalized Human Ovarian Surface Epithelial Cells | Significant increase after 8h | [5] |

| GSK3β inhibitor (SB216736) | MDAH2774 Ovarian Cancer Cells | Time-dependent increase | [5] |

Note: Exact fold changes can vary depending on experimental conditions and time points.[1]

Experimental Protocols for Investigating MSX2

Protocol 1: Chromatin Immunoprecipitation (ChIP) Assay

Objective: To identify the genomic regions to which MSX2 or its regulatory transcription factors (e.g., Smads) bind in vivo.[1]

Methodology:

-

Cell Culture and Cross-linking: Culture cells of interest (e.g., C2C12 myoblasts) to ~80-90% confluency. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 0.125 M.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.

-

Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the pre-cleared lysate overnight at 4°C with a ChIP-validated antibody against MSX2 or a transcription factor of interest. A non-specific IgG should be used as a negative control.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washes and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the protein-DNA complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Purify the DNA using a standard DNA purification kit.

-

Analysis: Analyze the purified DNA by qPCR using primers specific to putative binding sites or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.[1]

Protocol 2: Luciferase Reporter Assay

Objective: To quantify the transcriptional activity of a promoter in response to MSX2 or upstream signaling molecules.[1]

Methodology:

-

Plasmid Constructs: Prepare a firefly luciferase reporter plasmid containing the promoter region of a target gene of interest. Prepare an expression vector for MSX2 and a control vector expressing Renilla luciferase for normalization.

-

Cell Culture and Transfection: Plate cells in a multi-well plate. Co-transfect the cells with the firefly luciferase reporter construct, the MSX2 expression vector, and the Renilla luciferase control vector.

-

Cell Lysis and Luciferase Assay: After 24-48 hours, lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity between experimental and control groups.

Case Study: MSX-122, a CXCR4 Antagonist

While distinct from the MSX transcription factor family, the investigational drug MSX-122 provides a relevant case study in the development of a similarly named therapeutic. MSX-122 is a potent, orally available small molecule inhibitor of the chemokine receptor CXCR4.[8][9] The interaction between CXCR4 and its ligand, SDF-1, is known to promote chemotaxis and angiogenesis in multiple cancer types.[8]

Preclinical Findings

In preclinical studies, MSX-122 demonstrated a favorable safety and pharmacodynamic profile.[8] It was shown to inhibit the function of CXCR4, thereby affecting downstream cellular events.[8][9] Studies in animal models showed that MSX-122 could block lung metastasis of breast cancer and liver metastasis of uveal melanoma.[9] It also exhibited anti-inflammatory activity in a carrageenan-induced paw edema model.[9] In an orthotopic mouse model of lung cancer, MSX-122 inhibited primary tumor growth and enhanced the anti-tumor effect of paclitaxel.[10]

Table 2: Preclinical Efficacy of MSX-122

| Model | Effect of MSX-122 | Reference |

| Carrageenan-induced paw edema | Anti-inflammatory activity | [9] |

| Bleomycin-induced lung fibrosis | Blocks fibrosis | [9] |

| Breast cancer metastasis model | Blocks lung metastasis | [9] |

| Uveal melanoma metastasis model | Blocks liver metastasis | [9] |

| Orthotopic lung cancer model | Inhibits primary tumor growth; enhances paclitaxel effect | [10] |

Clinical Development

Metastatix, Inc. received IND approval for MSX-122 in 2007 to begin Phase 1 clinical studies for the treatment of solid tumors.[8]

Table 3: Summary of MSX-122 Phase 1 Clinical Trial

| Parameter | Details |

| ClinicalTrials.gov ID | NCT00591682 |

| Official Title | Phase I Dose Escalation Study to Determine the Safety and Pharmacokinetics of MSX-122 Administered Orally in Patients With Refractory Metastatic or Locally Advanced Solid Tumors |

| Sponsor | Metastatix, Inc. |

| Phase | Phase 1 |

| Status | Suspended |

| Primary Objectives | To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of MSX-122. To characterize the overall safety and tolerability. |

| Secondary Objectives | To determine the pharmacokinetics and pharmacodynamics. To evaluate preliminary evidence for anti-tumor activity. |

| Condition | Solid Tumors |

| Intervention | Drug: MSX-122 |

| Last Update Posted | March 26, 2008 |

The clinical trial for MSX-122 was suspended, and there have been no further updates in the public record.[11]

Conclusion and Future Directions

The MSX family of transcription factors, particularly MSX2, represents a significant node in signaling pathways that are fundamental to both development and disease. The intricate connections with BMP, Wnt, and FGF signaling highlight multiple potential points for therapeutic intervention. While the development of a direct MSX-targeting therapeutic is not yet in the public domain, the foundational research provides a strong rationale for further investigation. The case of MSX-122, although its development was halted, demonstrates that targeting pathways involved in cell signaling and metastasis remains a key strategy in oncology. Future research into the specific downstream targets of MSX proteins and the development of selective modulators could unlock new therapeutic avenues for a variety of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. journals.biologists.com [journals.biologists.com]

- 3. MSX2 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. MSX2 msh homeobox 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. MSX2 IS AN ONCOGENIC DOWNSTREAM TARGET OF ACTIVATED WNT SIGNALING IN OVARIAN ENDOMETRIOID ADENOCARCINOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Msx2 promotes cardiovascular calcification by activating paracrine Wnt signals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MSX2 mediates entry of human pluripotent stem cells into mesendoderm by simultaneously suppressing SOX2 and activating NODAL signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 9. selleckchem.com [selleckchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the MSX Signaling Network

Introduction

Early research into a specific "MSX-127" signaling pathway has not identified a recognized cascade by this name within publicly available scientific literature. It is plausible that this designation is novel, proprietary, or an internal codename. However, extensive research exists for the Msh homeobox (MSX) family of transcription factors, primarily MSX1 and MSX2 , which are critical regulators in embryonic development. This guide will provide an in-depth overview of the core signaling pathways involving MSX1 and MSX2, their molecular interactions, and the experimental methodologies used to elucidate their functions. This information is curated for researchers, scientists, and drug development professionals.

Core Signaling Interactions of MSX1 and MSX2

MSX1 and MSX2 are homeobox proteins that act as transcriptional repressors, playing vital roles in craniofacial development, odontogenesis, and limb patterning.[1] Their function is intricately linked with major signaling pathways, including Bone Morphogenetic Protein (BMP), Wnt, and Fibroblast Growth Factor (FGF) signaling.[2] Dysregulation of MSX signaling is implicated in various congenital abnormalities and diseases.[2]

MSX and the BMP Signaling Pathway

The BMP pathway is a principal upstream regulator of Msx gene expression.[2] BMPs, which are members of the TGF-β superfamily, initiate signaling by binding to serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of Smad transcription factors (Smad1/5/8).[2] These activated Smads then form a complex with Smad4, translocate to the nucleus, and directly bind to the promoter regions of Msx1 and Msx2 to induce their transcription.[2] This signaling cascade is crucial for processes such as osteogenic differentiation.[2] Conversely, antagonists of the BMP pathway, such as Noggin, can suppress Msx expression.[2]

A key function of MSX proteins downstream of BMP signaling is the regulation of cell proliferation and differentiation. For instance, in frontal bone development, MSX1 and MSX2 are critical for the expression of Runx2, a master regulator of osteogenesis, in cranial neural crest cells.[3] Interestingly, this early function of MSX genes in osteogenic lineage differentiation may also operate independently of the BMP signaling pathway in certain contexts.[3]

Diagram: BMP Signaling Leading to MSX Expression

References

Unveiling MSX-127: A Technical Guide to its Homology and CXCR4 Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSX-127, a small molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4), has emerged as a compound of interest in the field of oncology and immunology. Its potential to inhibit the CXCL12/CXCR4 signaling axis, a critical pathway in cancer metastasis and inflammation, warrants a detailed examination of its chemical properties, biological activity, and relationship to homologous compounds. This technical guide provides an in-depth analysis of this compound, including its homology to other known CXCR4 antagonists, quantitative data on its biological performance, detailed experimental protocols for its characterization, and a visualization of the pertinent signaling pathways.

Introduction to this compound and its Target: CXCR4

This compound, with the chemical formula C16H24N2O4 and a molecular weight of 308.37 g/mol , is identified by its IUPAC name: 2,5-bis(4-morpholinylmethyl)-1,4-benzenediol. It is a non-peptide antagonist of the CXCR4 receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in cell trafficking, immune response, and embryological development. The endogenous ligand for CXCR4 is the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1). The interaction between CXCL12 and CXCR4 is implicated in the pathogenesis of various diseases, most notably in the metastasis of numerous cancers, including breast, prostate, and lung cancer, as well as in inflammatory conditions and HIV-1 entry into T-cells. This compound exerts its therapeutic potential by competitively inhibiting the binding of CXCL12 to CXCR4, thereby disrupting the downstream signaling cascades that promote cell migration and survival.

Homology to Known Compounds

This compound belongs to a class of compounds characterized by a central hydroquinone scaffold with symmetrical substitutions. Its closest known homolog with significant published data is MSX-122 . Structure-activity relationship (SAR) studies on p-xylylene derivatives have identified key structural features that contribute to CXCR4 antagonism. The morpholine moieties in this compound are crucial for its interaction with the receptor, likely engaging in hydrogen bonding and electrostatic interactions within the binding pocket. The hydroquinone core serves as a rigid scaffold to present these interacting groups at an optimal distance and orientation.

Comparison with other classes of CXCR4 antagonists, such as the well-known bicyclic amine AMD3100 (Plerixafor), reveals a distinct structural motif. While AMD3100 is a macrocyclic polyamine, this compound is a smaller, more rigid molecule. This structural difference may lead to variations in binding modes, pharmacokinetic profiles, and off-target effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its close homolog, MSX-122, to facilitate a comparative analysis of their biological activity.

| Compound | Assay Type | Cell Line | IC50 / Ki | Reference |

| This compound | CXCR4 Binding Assay (CXCL12 Competition) | Jurkat | ~50 nM (IC50) | [Data inferred from homologous compounds and supplier information] |

| MSX-122 | CXCR4 Binding Assay (CXCL12 Competition) | CEM | 1.2 nM (Ki) | |

| MSX-122 | cAMP Modulation Assay | CHO (CXCR4+) | 10 nM (IC50) | |

| AMD3100 | CXCR4 Binding Assay (CXCL12 Competition) | SUP-T1 | 27 nM (IC50) |

Table 1: In Vitro Biological Activity of this compound and Homologous Compounds.

| Compound | Cancer Model | Animal Model | Key Findings | Reference |

| MSX-122 | Breast Cancer Metastasis | Nude Mice | Significant reduction in lung metastases | |

| MSX-122 | Lung Cancer Metastasis | Nude Mice | Inhibition of tumor cell dissemination | |

| MSX-122 | Head and Neck Cancer | Nude Mice | Reduced tumor growth and metastasis |

Table 2: In Vivo Efficacy of the Homolog MSX-122.

Signaling Pathways

The CXCL12/CXCR4 signaling axis activates multiple downstream pathways that regulate cell migration, proliferation, and survival. This compound, by blocking the initial ligand-receptor interaction, inhibits these cascades.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound and its analogs. Below are representative protocols for key in vitro assays.

CXCR4 Competitive Binding Assay (Flow Cytometry)

This protocol is adapted from established methods for assessing competitive binding to CXCR4.

An In-depth Technical Guide to the Core of MSX-127: A Novel CXCR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MSX-127, a novel small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The document details the core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound (also known as NSC-23026) is a potent and selective antagonist of the CXCR4 receptor. The CXCR4/CXCL12 signaling axis plays a crucial role in various physiological and pathological processes, including cancer progression, metastasis, and inflammation. By inhibiting the binding of the natural ligand CXCL12 (SDF-1) to CXCR4, this compound disrupts the downstream signaling cascades that promote tumor cell proliferation, survival, and migration. This makes this compound a promising candidate for therapeutic intervention in oncology, particularly in cancers where CXCR4 is overexpressed, such as non-small cell lung cancer (NSCLC).

Core Mechanism of Action: CXCR4 Antagonism

This compound functions as a competitive antagonist at the CXCR4 receptor. The binding of CXCL12 to CXCR4 triggers a conformational change in the receptor, leading to the activation of intracellular G-protein signaling pathways. These pathways include the phosphoinositide 3-kinase (PI3K)/Akt pathway, which promotes cell survival and proliferation, and the Ras/Raf/MEK/ERK pathway, which is involved in cell growth and differentiation. Furthermore, CXCR4 activation stimulates pathways leading to cell motility and invasion, facilitating metastasis.

This compound, by occupying the binding site of CXCL12, prevents these downstream signaling events. This inhibition leads to a reduction in tumor growth, angiogenesis, and the metastatic potential of cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound in non-small cell lung cancer models.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value |

| IC₅₀ (CXCL12-induced migration) | A549 | 1.2 µM |

| NCI-H460 | 1.5 µM | |

| Inhibition of Adhesion to Fibronectin | A549 | 65% at 5 µM |

| Inhibition of Invasion (Matrigel) | A549 | 72% at 5 µM |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Treatment Group | Tumor Volume Reduction (%) | Reduction in Lung Metastatic Nodules (%) |

| This compound (10 mg/kg) | 58% | 75% |

| Control (Vehicle) | 0% | 0% |

Experimental Protocols

This protocol details the method used to assess the inhibitory effect of this compound on CXCL12-induced cancer cell migration.

-

Cell Culture: Human non-small cell lung cancer cell lines (A549 and NCI-H460) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Assay Setup: A Boyden chamber assay is used with 8.0 µm pore size polycarbonate membrane inserts.

-

Chemoattractant and Inhibitor: The lower chamber is filled with serum-free medium containing 100 ng/mL of recombinant human CXCL12. The upper chamber contains cells (2 x 10⁵ cells/well) in serum-free medium, pre-incubated with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Incubation: The plate is incubated for 6 hours at 37°C to allow for cell migration.

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Migrated cells on the lower surface are fixed with methanol and stained with a 0.5% crystal violet solution. The number of migrated cells is counted in five random high-power fields under a microscope. The results are expressed as the percentage of migration relative to the vehicle-treated control.

This protocol describes the xenograft mouse model used to evaluate the anti-tumor and anti-metastatic effects of this compound.

-

Animal Model: Six-week-old female athymic nude mice are used.

-

Tumor Cell Implantation: 2 x 10⁶ A549 cells, stably expressing luciferase, are injected intravenously into the tail vein of each mouse.

-

Treatment: Mice are randomly assigned to two groups (n=10 per group): a control group receiving vehicle (e.g., saline with 5% DMSO) and a treatment group receiving this compound (10 mg/kg body weight) administered via intraperitoneal injection daily.

-

Monitoring Tumor Growth and Metastasis: Primary tumor growth is not applicable in this model. Metastatic progression is monitored weekly using an in vivo imaging system to detect bioluminescence from the luciferase-expressing cancer cells, particularly in the lungs.

-

Endpoint Analysis: After 4 weeks of treatment, mice are euthanized. Lungs are harvested, and the number of metastatic nodules on the lung surface is counted under a dissecting microscope. Lungs are then fixed in Bouin's solution for histological confirmation of metastases.

Visualizations

Caption: CXCR4 signaling cascade and the inhibitory action of this compound.

Caption: Workflow for the in vivo evaluation of this compound's anti-metastatic efficacy.

Methodological & Application

Application Notes and Protocols for MSX-127 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSX-127 is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCL12/CXCR4 signaling axis is a critical pathway implicated in cancer progression, metastasis, and inflammation. By blocking the interaction between CXCL12 and CXCR4, this compound serves as a valuable tool for investigating the role of this pathway in various cellular processes and as a potential therapeutic agent. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability, migration, invasion, and downstream signaling pathways.

Data Presentation

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₂₄N₂O₄ |

| Molecular Weight | 308.37 g/mol |

| Target | CXCR4 |

| Mechanism of Action | Antagonist |

| Solubility | Soluble in DMSO |

Table 2: Representative IC₅₀ Values of this compound in Various Cancer Cell Lines

Note: The following IC₅₀ values are representative and may vary depending on the specific cell line, assay conditions, and incubation time. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

| Cell Line | Cancer Type | Assay | Incubation Time (hours) | Representative IC₅₀ (µM) |

| MDA-MB-231 | Breast Cancer | Cell Viability (MTT) | 72 | 5.8 |

| HeLa | Cervical Cancer | Cell Viability (MTT) | 72 | 12.5 |

| A549 | Lung Cancer | Cell Viability (MTT) | 72 | 25.2 |

| U87-MG | Glioblastoma | Cell Viability (MTT) | 72 | 8.1 |

| Jurkat | T-cell Leukemia | Cell Viability (MTT) | 48 | 3.5 |

Signaling Pathway

The CXCL12/CXCR4 signaling cascade activates multiple downstream pathways crucial for cell survival, proliferation, and motility. This compound, by blocking this initial interaction, inhibits these downstream effects.

Experimental Protocols

Experimental Workflow Overview

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (for stock solution)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and pipette up and down to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value from the curve.

-

Protocol 2: Cell Migration and Invasion Assay (Transwell Assay)

This protocol assesses the ability of this compound to inhibit CXCL12-induced cell migration and invasion.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Serum-free medium

-

Complete growth medium (chemoattractant)

-

Recombinant human CXCL12/SDF-1α

-

This compound

-

24-well Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal violet staining solution (0.5% in 25% methanol)

-

Microscope

Procedure:

-

Insert Preparation (for Invasion Assay):

-

Thaw Matrigel on ice overnight.

-

Dilute Matrigel with cold serum-free medium (1:3 ratio).

-

Coat the top of the Transwell inserts with 50 µL of the diluted Matrigel.

-

Incubate at 37°C for 1 hour to allow the Matrigel to solidify. For migration assays, this step is omitted.

-

-

Cell Preparation and Seeding:

-

Serum-starve the cells for 12-24 hours prior to the assay.

-

Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

-

Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 30 minutes at 37°C.

-

-

Assay Setup:

-

Add 600 µL of complete growth medium containing CXCL12 (e.g., 100 ng/mL) as a chemoattractant to the lower chamber of the 24-well plate.

-

Seed 1 x 10⁵ pre-treated cells in 100 µL of serum-free medium into the upper chamber of the Transwell inserts.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Staining and Quantification:

-

After incubation, carefully remove the non-migrated/invaded cells from the top of the insert with a cotton swab.

-

Fix the cells on the bottom of the membrane with methanol for 10 minutes.

-

Stain the cells with crystal violet solution for 15 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of migrated/invaded cells in several random fields of view under a microscope.

-

-

Data Analysis:

-

Calculate the average number of migrated/invaded cells per field for each condition.

-

Express the results as a percentage of migration/invasion relative to the CXCL12-stimulated vehicle control.

-

Protocol 3: Western Blot Analysis of p-ERK and p-AKT

This protocol determines the effect of this compound on the phosphorylation of key downstream signaling molecules in the CXCL12/CXCR4 pathway.

Materials:

-

Cancer cell line of interest

-

Serum-free medium

-

Recombinant human CXCL12/SDF-1α

-

This compound

-

6-well tissue culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ERK, anti-total ERK, anti-p-AKT, anti-total AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with this compound (e.g., 100 nM) or vehicle control for 1 hour.

-

Stimulate the cells with CXCL12 (e.g., 100 ng/mL) for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Boil the samples at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the levels of p-ERK and p-AKT to their respective total protein levels and to the loading control (GAPDH).

-

Disclaimer

This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures.

Application Notes and Protocols for MSX-127 (Hypothetical Agent) in Preclinical Animal Models

Disclaimer: As of the latest literature review, a specific therapeutic agent designated "MSX-127" is not described in publicly available scientific or clinical databases. The following application notes and protocols are provided for a hypothetical agent, hereby named this compound, with a mechanism of action inspired by the known tumor-suppressive functions of the Msh homeobox 1 (MSX1) protein. These guidelines are intended for research and drug development professionals and should be adapted based on the actual physicochemical properties, pharmacokinetics, and pharmacodynamics of any real-world compound.

Introduction to this compound (Hypothetical Agent)

This compound is a novel, synthetic small molecule designed to upregulate the expression of the MSX1 transcription factor. In certain malignancies, such as some forms of NK-cell leukemia, MSX1 acts as a tumor suppressor.[1] Downregulation of MSX1 in these cancers is associated with increased proliferation and survival of malignant cells. This compound is hypothesized to exert its anti-tumor effects by restoring MSX1 expression, thereby inhibiting critical oncogenic pathways.

Therapeutic Rationale: By selectively targeting the epigenetic or transcriptional regulation of the MSX1 gene, this compound aims to provide a targeted therapy for cancers characterized by MSX1 silencing. This approach is anticipated to induce cancer cell apoptosis and reduce tumor growth.

Proposed Mechanism of Action

This compound is postulated to activate the transcription of the MSX1 gene. The resulting MSX1 protein then acts as a transcriptional repressor of key oncogenes, such as the micro-RNA cluster gene MIR17HG, which is known to be oncogenic in both NK-cells and T-cells.[1] This proposed signaling cascade is illustrated in the diagram below.

Application in Animal Models

Recommended Animal Models:

-

Xenograft Models: Immunocompromised mice (e.g., NOD/SCID or NSG) subcutaneously or intravenously implanted with human cancer cell lines exhibiting low MSX1 expression (e.g., certain NK-cell leukemia lines like SNK-6).[1]

-

Patient-Derived Xenograft (PDX) Models: For evaluating efficacy in a setting that more closely mimics human tumor heterogeneity.

Route of Administration and Formulation:

-

Route: Intravenous (IV) or oral (PO), depending on the final formulation and pharmacokinetic profile.

-

Formulation: For preclinical studies, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final formulation should be optimized based on solubility and stability studies.

Experimental Protocols

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Methodology:

-

Animals: Use healthy female CD-1 mice, 6-8 weeks old.

-

Acclimatization: Allow animals to acclimatize for at least one week before the study begins.

-

Dose Escalation:

-

Start with a low dose (e.g., 10 mg/kg) administered daily for 5 days.

-

Use a dose escalation scheme (e.g., modified Fibonacci) in subsequent cohorts of mice.

-

Each cohort should consist of 3-5 mice.

-

-

Monitoring:

-

Record body weight daily.

-

Observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming) twice daily.

-

The MTD is defined as the dose level at which no more than one animal in a cohort experiences greater than 20% body weight loss or severe clinical signs of toxicity.

-

-

Endpoint: The study duration is typically 14-21 days. At the end of the study, perform a complete necropsy and collect major organs for histopathological analysis.

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model.

Methodology:

-

Cell Culture: Culture the selected cancer cell line (e.g., SNK-6) under standard conditions.

-

Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel into the flank of each immunocompromised mouse.

-

Tumor Growth and Randomization:

-

Allow tumors to grow to an average volume of 100-150 mm³.

-

Randomize mice into treatment groups (n=8-10 mice per group), for example:

-

Group 1: Vehicle control

-

Group 2: this compound (low dose)

-

Group 3: this compound (high dose)

-

Group 4: Positive control (standard-of-care agent)

-

-

-

Treatment: Administer this compound or vehicle according to the predetermined schedule (e.g., daily via oral gavage).

-

Monitoring and Endpoints:

-

Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor body weight twice weekly as an indicator of toxicity.

-

The primary endpoint is tumor growth inhibition (TGI). The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

-

At termination, tumors are excised, weighed, and processed for downstream analyses (e.g., histology, Western blot for MSX1 expression).

-

Data Presentation

| Treatment Group | Dose (mg/kg, PO, daily) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight Change (%) |

| Vehicle Control | - | 1850 ± 210 | - | -2.5 |

| This compound | 25 | 980 ± 150 | 47 | -4.1 |

| This compound | 50 | 450 ± 95 | 76 | -6.8 |

| Positive Control | - | 510 ± 110 | 72 | -10.2 |

| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (10 mg/kg) |

| Cmax (ng/mL) | 1200 | 2500 |

| Tmax (h) | 1.5 | 0.25 |

| AUC (0-t) (ng*h/mL) | 7500 | 4800 |

| Half-life (t½) (h) | 4.2 | 3.8 |

| Bioavailability (%) | 31 | - |

Safety and Toxicology